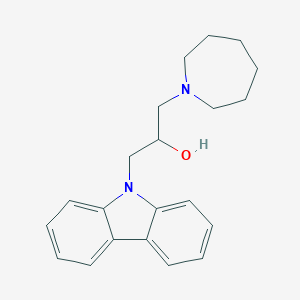

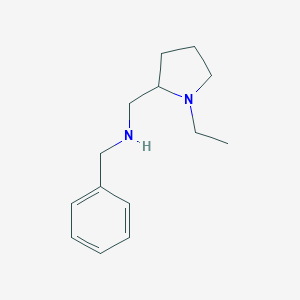

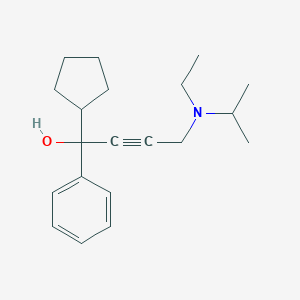

9-(3-Diethylamino-2-hydroxypropyl)carbazole

Vue d'ensemble

Description

“9-(3-Diethylamino-2-hydroxypropyl)carbazole” is a chemical compound with the molecular formula C19H24N2O . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of carbazole derivatives, including “9-(3-Diethylamino-2-hydroxypropyl)carbazole”, has been a topic of interest in recent years . Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .

Molecular Structure Analysis

The molecular structure of “9-(3-Diethylamino-2-hydroxypropyl)carbazole” consists of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .

Chemical Reactions Analysis

Carbazole-based compounds, including “9-(3-Diethylamino-2-hydroxypropyl)carbazole”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(3-Diethylamino-2-hydroxypropyl)carbazole” include its molecular weight, which is 296.4g/mol. More detailed information about its physical and chemical properties can be found in databases like PubChem .

Applications De Recherche Scientifique

Carbazole derivatives have shown significant antitumor properties. A study by Rivalle et al. (1983) evaluated new modifications of carbazole derivatives, showing important antitumor properties, particularly against the L1210 leukemia system. However, no significant increase in in vitro cytotoxicity was observed with new compounds compared to model compounds (Rivalle et al., 1983).

Carbazole-coumarin hybrids have been synthesized and exhibit red-emitting photophysical properties. Tathe and Sekar (2016) synthesized carbazole-coumarin hybrids with potential applications in optical materials, displaying high photophysical properties in various solvents (Tathe & Sekar, 2016).

Carbazole derivatives have been investigated for their antimicrobial properties. Salih, Salimon, and Yousif (2016) utilized 9H-carbazole as a precursor to prepare new heterocyclic derivatives, testing them as antimicrobial agents (Salih et al., 2016).

Carbazole derivatives exhibit potential as organic luminescent materials. Yu et al. (2017) synthesized carbazole-based coumarin derivatives as emissive materials for organic light-emitting devices, demonstrating strong green emissions and high photoluminescence quantum efficiencies (Yu et al., 2017).

Carbazoles have been studied for their antioxidant properties. Malvy et al. (1980) found that carbazole derivatives, specifically 6-hydroxy-1,4-dimethyl carbazole, have a significant inhibitory action in several in vitro peroxidative systems (Malvy et al., 1980).

Carbazole derivatives have been evaluated for potential use in treating Alzheimer's Disease. Bertini et al. (2017) synthesized and assayed various substituted N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides for β-Secretase (BACE1) inhibitory activity, a drug target for Alzheimer's Disease prevention and treatment (Bertini et al., 2017).

Orientations Futures

The future directions for research on “9-(3-Diethylamino-2-hydroxypropyl)carbazole” and similar compounds could involve further exploration of their potential applications in various fields, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Additionally, more studies could be conducted to better understand their mechanisms of action .

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(diethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-20(4-2)13-15(22)14-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,15,22H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEGUTHCSOWVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919822 | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-Diethylamino-2-hydroxypropyl)carbazole | |

CAS RN |

91324-13-9 | |

| Record name | 9H-Carbazole-9-ethanol, alpha-((diethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(diethylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)

![2-bromo-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B346208.png)

![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)

![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)